molecular formula C69H92Cl2N16O13 B1264293 GNRH, Ac(4-Cl-phe(1,2)-trp(3)-tyr(5)-lys(6)-ala(10))- CAS No. 81608-50-6

GNRH, Ac(4-Cl-phe(1,2)-trp(3)-tyr(5)-lys(6)-ala(10))-

Cat. No.: B1264293
CAS No.: 81608-50-6
M. Wt: 1424.5 g/mol
InChI Key: NUIAJFBZAPTJIV-UEAPRJKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNRH, Ac(4-Cl-phe(1,2)-trp(3)-tyr(5)-lys(6)-ala(10))-, also known as GNRH, Ac(4-Cl-phe(1,2)-trp(3)-tyr(5)-lys(6)-ala(10))-, is a useful research compound. Its molecular formula is C69H92Cl2N16O13 and its molecular weight is 1424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality GNRH, Ac(4-Cl-phe(1,2)-trp(3)-tyr(5)-lys(6)-ala(10))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNRH, Ac(4-Cl-phe(1,2)-trp(3)-tyr(5)-lys(6)-ala(10))- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81608-50-6

Molecular Formula

C69H92Cl2N16O13

Molecular Weight

1424.5 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C69H92Cl2N16O13/c1-38(2)31-53(82-61(93)51(13-7-8-28-72)80-64(96)55(34-43-20-26-47(90)27-21-43)84-66(98)57(37-88)85-60(92)49(73)35-44-36-77-50-12-6-5-11-48(44)50)62(94)81-52(14-9-29-76-69(74)75)68(100)87-30-10-15-58(87)67(99)78-39(3)59(91)86-65(97)56(33-42-18-24-46(71)25-19-42)83-63(95)54(79-40(4)89)32-41-16-22-45(70)23-17-41/h5-6,11-12,16-27,36,38-39,49,51-58,77,88,90H,7-10,13-15,28-35,37,72-73H2,1-4H3,(H,78,99)(H,79,89)(H,80,96)(H,81,94)(H,82,93)(H,83,95)(H,84,98)(H,85,92)(H4,74,75,76)(H,86,91,97)/t39-,49-,51-,52+,53+,54-,55+,56-,57+,58+/m1/s1

InChI Key

NUIAJFBZAPTJIV-UEAPRJKMSA-N

Isomeric SMILES

C[C@H](C(=O)NC(=O)[C@@H](CC1=CC=C(C=C1)Cl)NC(=O)[C@@H](CC2=CC=C(C=C2)Cl)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)N

81608-50-6

Synonyms

acetyl-1,2-(p-chlorophenylalanyl)-3-tryptophyl-5-tyrosyl-6-lysyl-10-alanine-GnRH
ACPTTL-GnRH
GnRH, Ac(4-Cl-Phe(1,2)-Trp(3)-Tyr(5)-Lys(6)-Ala(10))-
LHRH, Ac(4-Cl-Phe(1,2)-Trp(3)-Tyr(5)-Lys(6)-Ala(10))-

Origin of Product

United States

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